
(3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one is a chiral morpholinone derivative with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzylethanamine nitrate typically involves the reaction of N-benzylethanamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The reaction can be represented as follows: [ \text{N-benzylethanamine} + \text{HNO}_3 \rightarrow \text{N-benzylethanamine nitrate} ]
Industrial Production Methods: Industrial production of N-benzylethanamine nitrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and involves the use of high-purity reagents and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions: N-benzylethanamine nitrate can undergo various chemical reactions, including:
Oxidation: The nitrate group can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-benzylethanamine nitrate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. The phenyl group can interact with various receptors and enzymes, potentially modulating biological activity.
Comparación Con Compuestos Similares
(3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one can be compared with other similar compounds, such as:
5-phenyl-3-propylmorpholin-2-one: Lacks the trifluoromethyl group.
3-(trifluoromethyl)morpholin-2-one: Lacks the phenyl and propyl groups.
5-phenyl-3-(trifluoromethyl)morpholin-2-one: Lacks the propyl group.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties and reactivity, distinguishing it from these similar compounds.
Propiedades
Número CAS |
921224-79-5 |
|---|---|
Fórmula molecular |
C14H16F3NO2 |
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
(3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one |
InChI |
InChI=1S/C14H16F3NO2/c1-2-8-13(14(15,16)17)12(19)20-9-11(18-13)10-6-4-3-5-7-10/h3-7,11,18H,2,8-9H2,1H3/t11-,13-/m0/s1 |
Clave InChI |
UERQLJJAXXWAGH-AAEUAGOBSA-N |
SMILES isomérico |
CCC[C@]1(C(=O)OC[C@H](N1)C2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
CCCC1(C(=O)OCC(N1)C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine](/img/structure/B14195406.png)
![2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B14195413.png)
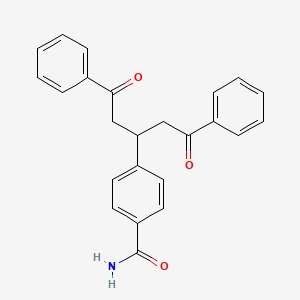
![5-[(2-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14195423.png)
![2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole](/img/structure/B14195426.png)
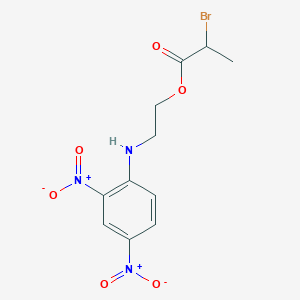
![5-Chloro-2-[(2-isopropyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14195435.png)
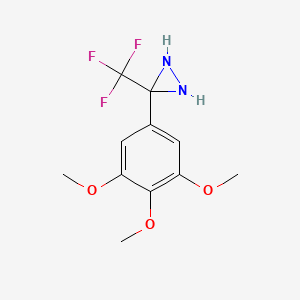
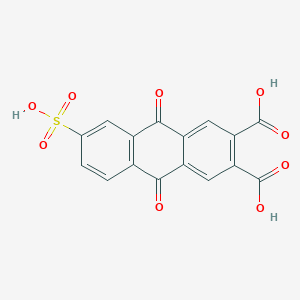
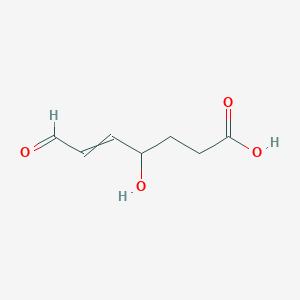
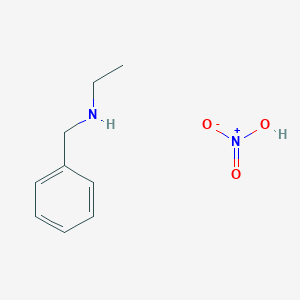
![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-](/img/structure/B14195496.png)
![8-(Prop-2-yn-1-yl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B14195499.png)
![Bicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B14195502.png)
